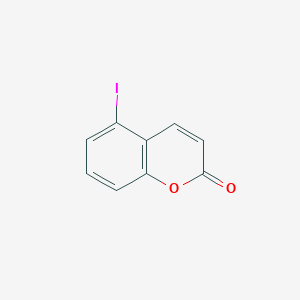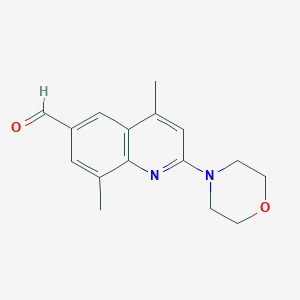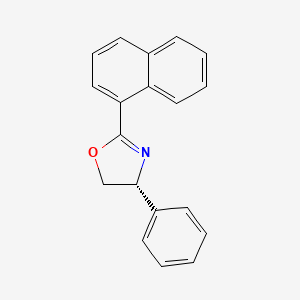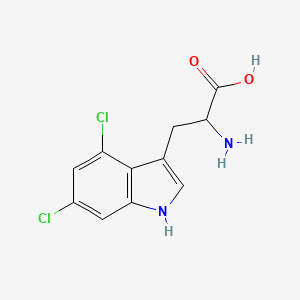
6-(Benzyloxy)-4-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It is characterized by a quinazoline core structure substituted with a benzyloxy group at the 6th position and a chlorine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline.
Benzyloxy Substitution: The 6-position of the quinazoline ring is substituted with a benzyloxy group through a nucleophilic aromatic substitution reaction. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 6-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or water.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-hydroquinazoline.
Substitution: Aminoquinazoline or thioquinazoline derivatives.
科学研究应用
6-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
4-Chloroquinazoline: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in biological systems.
6-Methoxy-4-chloroquinazoline: Contains a methoxy group instead of a benzyloxy group, which may alter its binding affinity and biological activity.
6-(Benzyloxy)-4-fluoroquinazoline: Substitutes the chlorine atom with a fluorine atom, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-4-chloroquinazoline is unique due to the presence of both the benzyloxy and chlorine substituents, which together enhance its hydrophobicity and potential for specific interactions with biological targets. This combination of functional groups makes it a valuable compound for drug discovery and development.
属性
分子式 |
C15H11ClN2O |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
4-chloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-8-12(6-7-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI 键 |
SDRQHBGBZGSCKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)








![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


